1H-Benzo[g]indole

Catalog No.
S750375
CAS No.
233-34-1
M.F
C12H9N
M. Wt
167.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1H-Benzo[g]indole

CAS Number

233-34-1

Product Name

1H-Benzo[g]indole

IUPAC Name

1H-benzo[g]indole

Molecular Formula

C12H9N

Molecular Weight

167.21 g/mol

InChI

InChI=1S/C12H9N/c1-2-4-11-9(3-1)5-6-10-7-8-13-12(10)11/h1-8,13H

InChI Key

HIYWOHBEPVGIQN-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC3=C2NC=C3

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2NC=C3

The exact mass of the compound 1H-Benz[g]indole is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 153687. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1H-Benzo[g]indole is an extended π-conjugated heterocyclic building block characterized by a pyrrole ring fused to a naphthalene nucleus. In industrial and advanced research procurement, it is prioritized over standard un-fused indoles when downstream applications demand enhanced thermal stability, red-shifted emission spectra, or highly specific spatial geometries for target binding. Its rigid, planar structure makes it an essential precursor for synthesizing low-bandgap conductive polymers, high-quantum-yield fluorophores, and sterically demanding non-covalent protein-protein interaction inhibitors [1].

Substituting 1H-benzo[g]indole with standard indole or alternative isomers (such as 1H-benzo[e]indole) fundamentally alters the electronic bandgap and steric profile of the resulting materials. In electropolymerization workflows, un-fused indoles fail to produce the highly constrained low-bandgap (1.59 eV) free-standing films characteristic of poly(1H-benzo[g]indole), resulting in inferior thermal stability and an inability to function as solid-state yellow-light emitters [1]. Furthermore, in medicinal chemistry, the specific spatial arrangement of the benzo[g] fusion is critical for occupying the Keap1-Nrf2 binding pocket; un-fused indoles lack the necessary hydrophobic bulk, leading to a drastic drop in non-covalent inhibitory activity and target engagement [2].

Superior Bandgap and Conductivity in Electropolymerized Films

When subjected to direct anodic oxidation in boron trifluoride diethyl etherate, 1H-benzo[g]indole forms high-quality, free-standing poly(1H-benzo[g]indole) (PBIn) films. These films exhibit a significantly lower bandgap and higher conductivity compared to standard polyindole baselines, making them uniquely suited for solid-state yellow-light-emitting applications[1].

Evidence DimensionPolymer Bandgap and Electrical Conductivity
Target Compound Data1.59 eV bandgap; conductivity of 0.29 S cm^-1
Comparator Or BaselineStandard polyindole and poly(5-formylindole) (higher bandgap, lower thermal stability)
Quantified DifferencePBIn achieves a highly constrained 1.59 eV bandgap and superior thermal stability compared to un-fused polyindole baselines.
ConditionsElectrochemical polymerization in boron trifluoride diethyl etherate (BF3·OEt2)

Procurement of the benzo[g]-fused precursor is essential for manufacturing low-bandgap, free-standing conductive films that standard indoles cannot yield.

Enhanced Binding Affinity in Keap1-Nrf2 PPI Inhibition

In the development of non-covalent Keap1-Nrf2 protein-protein interaction (PPI) inhibitors, the benzo[g]indole skeleton provides critical hydrophobic contacts that standard indoles lack. Derivatives of 1H-benzo[g]indole demonstrate stronger PPI inhibitory activity than the established non-covalent baseline Cpd16, alongside high metabolic stability in human microsomes [1].

Evidence DimensionKeap1-Nrf2 PPI Inhibitory Activity
Target Compound DataStronger PPI inhibition with high metabolic stability and low HepG2 cytotoxicity
Comparator Or BaselineCpd16 (established non-covalent PPI inhibitor baseline)
Quantified DifferenceBenzo[g]indole derivatives outperform Cpd16 in non-covalent binding affinity while maintaining high human microsome stability.
ConditionsIn vitro Keap1-Nrf2 binding assays and human microsome stability models

For pharmaceutical development targeting Nrf2 activation, the benzo[g]indole core is a superior starting material over standard indoles to achieve potent, non-covalent target engagement.

High Quantum Yield for Turn-Off Chemosensing

The extended π-conjugation of the benzo[g]indole framework makes it an exceptional precursor for fluorescent materials. Synthesized 5-hydroxy benzo[g]indoles achieve high quantum yields and serve as highly sensitive 'turn-off' sensors for Fe3+ ions, a performance metric difficult to achieve with simple un-fused indole precursors [1].

Evidence DimensionFluorescence Quantum Yield (ΦF) and Metal Ion Binding
Target Compound DataΦF ≈ 0.50; Fe3+ detection limit of ~1.2 x 10^-6 M (Binding Constant ~7.97 x 10^3 M^-1)
Comparator Or BaselineStandard un-fused indole derivatives (typically lower quantum yields without extensive modification)
Quantified DifferenceProvides a robust ΦF ≈ 0.50 with highly specific Fe3+ coordination, enabling naked-eye and UV-Vis monitored complexation.
ConditionsFluorescence emission assays in the presence of Fe3+ ions

Buyers sourcing precursors for optoelectronic sensors should select 1H-benzo[g]indole to leverage its intrinsic high quantum yield and rigid planar geometry.

Precursor for Low-Bandgap Conductive Polymers

1H-Benzo[g]indole is the required monomer for the electrosynthesis of free-standing poly(1H-benzo[g]indole) films. These films are utilized in solid-state yellow-light emitters and optoelectronic devices where a low bandgap (1.59 eV) and high thermal stability are mandatory [1].

Scaffold for Keap1-Nrf2 PPI Inhibitors

In medicinal chemistry, this compound is procured as a core building block for non-covalent Nrf2 activators. The benzo[g] fusion provides essential hydrophobic bulk, offering superior metabolic stability and binding affinity compared to un-fused indoles or standard Cpd16 baselines[2].

Synthesis of High-Quantum-Yield Fluorophores

Due to its extended π-conjugated naphthalene-fused system, 1H-benzo[g]indole is employed in the creation of highly fluorescent materials and chemosensors. It is the optimal precursor for synthesizing 5-hydroxy benzo[g]indoles used in sensitive 'turn-off' detection of Fe3+ ions [3].

XLogP3

3.3

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Corrosive;Acute Toxic

Other CAS

233-34-1

Dates

Last modified: 08-15-2023

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